molecular formula C21H16ClN3O2 B2403225 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-87-3

4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2403225
CAS No.: 899984-87-3
M. Wt: 377.83
InChI Key: RSMMAABWFWTLQW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of 1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of such compounds involves various strategies and approaches. The methods are systematized according to the method to assemble the pyrazolopyridine system . Based on scaffold hopping and computer-aided drug design, several derivatives have been synthesized .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrazolopyridine system . The structure includes a phenyl group bound to a pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The isolated red solid was treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. Some compounds exhibit excellent thermal stability . More specific properties of “4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” are not available in the current data.

Scientific Research Applications

Biological and Chemical Interactions

The compound 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is part of a class of chemicals that are known for their interaction with various biological and chemical systems. This compound, like its related substances, has been studied for its interactions with enzymes and receptors in biological systems, primarily due to its structural features, such as the presence of pyridine-type nitrogen atoms. This allows it to bind effectively with different enzymes and receptors through numerous weak interactions, eliciting a broad range of bioactivities (Verma et al., 2019).

Application in Medicinal Chemistry

The compound and its analogs have found extensive application in medicinal chemistry, particularly in the synthesis and development of pharmaceuticals. The compound's core structure, characterized by fused benzene and pyrone rings, exhibits significant bioactivities, including antitumor, anti-inflammation, antiviral, and antibacterial effects (Jing-Jing Zhu & Jian-Guo Jiang, 2018). The compound can be customized for specific target sites to minimize systemic side effects, with different substituents on the core structure exhibiting varying activities due to their electronic or steric effects.

Involvement in Synthesis of Heterocyclic Compounds

The compound has also been noted for its utility as a building block in the synthesis of a wide range of heterocyclic compounds. These include but are not limited to pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound and its derivatives under mild reaction conditions has opened up new avenues for the generation of versatile cynomethylene dyes and other heterocyclic compounds (Gomaa & Ali, 2020).

Contribution to Photophysical and Photoelectronic Fields

Furthermore, this compound has been reported to be of significant value in the creation of novel optoelectronic materials due to its inclusion in π-extended conjugated systems. Its derivatives have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting its versatility and significance beyond the pharmaceutical domain (Lipunova et al., 2018).

Future Directions

The future directions in the research of these compounds could involve further exploration of their potential, as indicated by the acceptable activity of some synthesized derivatives . More studies are needed to fully understand their properties and potential applications.

Properties

IUPAC Name

4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-5-8-20-17(10-15)19-11-18(13-3-6-16(26)7-4-13)24-25(19)21(27-20)14-2-1-9-23-12-14/h1-10,12,19,21,26H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMMAABWFWTLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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